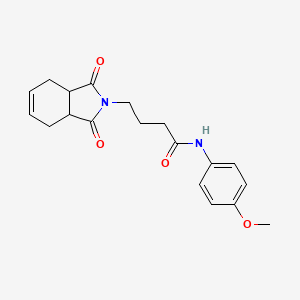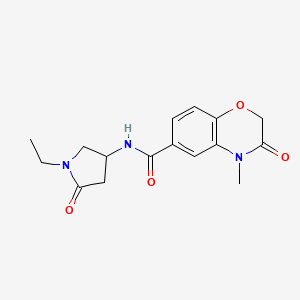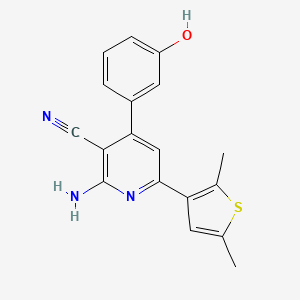
4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-(4-methoxyphenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-(4-methoxyphenyl)butanamide is a synthetic organic compound. It is characterized by the presence of a phthalimide moiety and a methoxyphenyl group. Compounds with similar structures are often studied for their potential biological activities and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-(4-methoxyphenyl)butanamide typically involves the following steps:
Formation of the Phthalimide Moiety: This can be achieved by reacting phthalic anhydride with an appropriate amine under acidic or basic conditions.
Attachment of the Butanamide Chain: The phthalimide intermediate is then reacted with a butanoyl chloride derivative in the presence of a base to form the desired butanamide linkage.
Introduction of the Methoxyphenyl Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions could target the carbonyl groups in the phthalimide moiety, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors or receptor modulators. This compound could be investigated for similar activities.
Medicine
In medicine, the compound might be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Wirkmechanismus
The mechanism of action for this compound would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phthalimide Derivatives: Compounds like phthalimide and its derivatives share the phthalimide moiety and have been studied for various applications.
Methoxyphenyl Compounds: Compounds containing the methoxyphenyl group, such as anisole, have been explored for their chemical reactivity and biological activities.
Uniqueness
The uniqueness of 4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-(4-methoxyphenyl)butanamide lies in its combination of the phthalimide and methoxyphenyl groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
IUPAC Name |
4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-(4-methoxyphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-25-14-10-8-13(9-11-14)20-17(22)7-4-12-21-18(23)15-5-2-3-6-16(15)19(21)24/h2-3,8-11,15-16H,4-7,12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPURQIRFFRHLRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCCN2C(=O)C3CC=CCC3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-butyl-5-[2-(3-ethyl-4,5-diphenyl-1,3-thiazol-2(3H)-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5307469.png)
![N-(2-methoxyethyl)-1'-[(5-methyl-3-thienyl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5307488.png)
![5-[(ethylamino)sulfonyl]-N,2-dimethylbenzamide](/img/structure/B5307496.png)
![{1-[(methyl{[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}amino)methyl]cyclopropyl}methanol](/img/structure/B5307505.png)
![1-ethyl-N-[6-methyl-3-(morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B5307508.png)
![2-(ethoxymethyl)-N-methyl-N-(3-thienylmethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5307510.png)
![2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-methoxy-3-nitrophenyl)acrylonitrile](/img/structure/B5307516.png)

![1-[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]-2-methyl-1,4-diazepan-5-one](/img/structure/B5307526.png)
![{1-[(2,6-dichlorophenyl)acetyl]-1,4-diazepan-6-yl}acetic acid](/img/structure/B5307527.png)
![2-(2-cyclopropyl-1H-benzimidazol-1-yl)-N-methyl-N-[(3-methylpyridin-4-yl)methyl]acetamide](/img/structure/B5307529.png)
![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B5307534.png)

![3-methyl-N-{1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}benzamide](/img/structure/B5307555.png)
